Cas no 166947-10-0 (3-(3,4-difluorophenyl)propanal)

3-(3,4-difluorophenyl)propanal Chemical and Physical Properties
Names and Identifiers
-
- Benzenepropanal,3,4-difluoro-
- 3-(3,4-difluorophenyl)propanal
- 3-(3,4-difluorophenyl)propionaldehyde
- 3-(3,4-Difluorphenyl)propanal
- 3-(3,4-DIFLUORO-PHENYL)-PROPIONALDEHYDE
- 166947-10-0
- SCHEMBL584658
- Z1198182685
- Benzenepropanal, 3,4-difluoro-
- AKOS006290052
- QOQHKNADIYNTIY-UHFFFAOYSA-N
- EN300-366958
- DTXSID00698729
-
- Inchi: InChI=1S/C9H8F2O/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-6H,1-2H2
- InChI Key: QOQHKNADIYNTIY-UHFFFAOYSA-N
- SMILES: C(CC1=CC(=C(C=C1)F)F)C=O
Computed Properties
- Exact Mass: 170.05434
- Monoisotopic Mass: 170.054
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 17.1A^2
Experimental Properties
- Density: 1.177
- Boiling Point: 208.6°C at 760 mmHg
- Flash Point: 77.9°C
- Refractive Index: 1.474
- PSA: 17.07
3-(3,4-difluorophenyl)propanal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-366958-1.0g |
3-(3,4-difluorophenyl)propanal |
166947-10-0 | 93% | 1g |
$0.0 | 2023-06-07 | |
Alichem | A014004367-1g |
3-(3',4'-Difluorophenyl)propionaldehyde |
166947-10-0 | 97% | 1g |
1,445.30 USD | 2021-06-22 | |
Enamine | EN300-366958-0.1g |
3-(3,4-difluorophenyl)propanal |
166947-10-0 | 93% | 0.1g |
$317.0 | 2023-03-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3791-10g |
3-(3,4-difluorophenyl)propanal |
166947-10-0 | 95% | 10g |
¥19734.0 | 2024-04-23 | |
1PlusChem | 1P001XHT-1g |
Benzenepropanal, 3,4-difluoro- |
166947-10-0 | 93% | 1g |
$1192.00 | 2023-12-20 | |
1PlusChem | 1P001XHT-5g |
Benzenepropanal, 3,4-difluoro- |
166947-10-0 | 93% | 5g |
$3338.00 | 2023-12-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3791-250mg |
3-(3,4-difluorophenyl)propanal |
166947-10-0 | 95% | 250mg |
¥1584.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3791-5g |
3-(3,4-difluorophenyl)propanal |
166947-10-0 | 95% | 5g |
¥11841.0 | 2024-04-23 | |
Ambeed | A1105311-1g |
3-(3,4-Difluoro-phenyl)-propionaldehyde |
166947-10-0 | 98% | 1g |
$655.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3791-250.0mg |
3-(3,4-difluorophenyl)propanal |
166947-10-0 | 95% | 250.0mg |
¥1584.0000 | 2024-07-24 |
3-(3,4-difluorophenyl)propanal Related Literature
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R. Linguerri,M. Hochlaf,M.-C. Bacchus-Montabonel,M. Desouter-Lecomte Phys. Chem. Chem. Phys., 2013,15, 824-831
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Taeil Shin,Minjun Kim,Younjae Jung,Sung June Cho,Hyunwoo Kim,Hyunjoon Song Chem. Commun., 2020,56, 14404-14407
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
Additional information on 3-(3,4-difluorophenyl)propanal
Professional Introduction to 3-(3,4-difluorophenyl)propanal (CAS No. 166947-10-0)
3-(3,4-difluorophenyl)propanal, with the chemical formula C9H7FO2, is a fluorinated aromatic aldehyde that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its unique CAS number CAS No. 166947-10-0, serves as a versatile intermediate in the synthesis of various biologically active molecules. Its structural features, particularly the presence of 3,4-difluorophenyl and aldehyde functional groups, make it a valuable building block for drug discovery and development.
The aldehyde group in 3-(3,4-difluorophenyl)propanal provides a reactive site for further functionalization, enabling the creation of more complex molecules through condensation reactions, oxidation, or reduction processes. This reactivity has been leveraged in the synthesis of novel heterocyclic compounds, which are increasingly recognized for their potential therapeutic applications. The incorporation of fluorine atoms in the phenyl ring enhances the metabolic stability and lipophilicity of derived compounds, making them more suitable for oral administration and improved bioavailability.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced pharmacokinetic properties. Studies have demonstrated that the presence of fluorine atoms can modulate the binding affinity of drug candidates to their biological targets, leading to improved efficacy and reduced side effects. For instance, derivatives of 3-(3,4-difluorophenyl)propanal have been explored as potential inhibitors of enzymes involved in cancer metabolism. These investigations have highlighted the compound's significance as a precursor in developing targeted therapies for oncological applications.
The synthesis of 3-(3,4-difluorophenyl)propanal typically involves multi-step organic transformations, starting from commercially available fluorinated aromatic precursors. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct the desired framework efficiently. The use of 3,4-difluorophenyl intermediates allows for precise control over regioselectivity, ensuring high yields and purity of the final product. These synthetic strategies align with current trends in green chemistry, emphasizing sustainable and scalable production processes.
One notable application of 3-(3,4-difluorophenyl)propanal is in the development of novel antimicrobial agents. The structural motif present in this compound has shown promise in combating resistant bacterial strains by interfering with essential metabolic pathways. Research has focused on optimizing its derivatives to enhance their antibacterial activity while minimizing toxicity to host cells. Such studies underscore the importance of fluorinated aldehydes as scaffolds for discovering next-generation antibiotics.
The role of computational chemistry in designing and optimizing derivatives of 3-(3,4-difluorophenyl)propanal cannot be overstated. Molecular modeling techniques have been instrumental in predicting the binding modes of these compounds with biological targets, thereby guiding experimental design. By leveraging machine learning algorithms and large-scale databases, researchers can rapidly screen vast libraries of potential drug candidates derived from this core structure. This approach accelerates the drug discovery pipeline and reduces the time-to-market for new therapeutics.
The pharmacological profile of 3-(3,4-difluorophenyl)propanal and its derivatives continues to be a subject of intense investigation. Preclinical studies have revealed intriguing insights into their mechanisms of action across various disease models. For example, certain analogs have demonstrated neuroprotective properties by modulating neurotransmitter release and receptor activity. These findings open up new avenues for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
In conclusion, 3-(3,4-difluorophenyl)propanal (CAS No. 166947-10-0) represents a critical intermediate in modern pharmaceutical chemistry. Its unique structural features enable diverse applications in drug development, ranging from oncology to antimicrobial therapy. The ongoing research into this compound underscores its potential as a key building block for future therapeutics. As synthetic methodologies advance and computational tools become more sophisticated, the exploration of fluorinated aromatic aldehydes like 3-(3,4-difluorophenyl)propanal will undoubtedly continue to yield groundbreaking discoveries.
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